雪罗辛哥品
描述
Syrosingopine is a drug derived from reserpine and has been used since about 1960 to treat hypertension . It has also been found to have anticancer properties. When combined with the diabetes drug metformin, syrosingopine can kill tumor cells in blood samples from leukemia patients, while not damaging blood cells in samples from healthy patients .
Molecular Structure Analysis
Syrosingopine has a molecular formula of C35H42N2O11 . It is a yohimban alkaloid . The molecular weight is 666.724 g·mol −1 .Chemical Reactions Analysis
Syrosingopine has been found to have an impact on tumor metabolism and extracellular acidification. In vitro models showed that exposure to syrosingopine led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation . Another study showed that syrosingopine, combined with metformin, enhanced the degradation of fluorogenic substrates and α-synuclein .Physical And Chemical Properties Analysis
Syrosingopine has a molecular weight of 666.7 g/mol . The percent composition is C 63.05%, H 6.35%, N 4.20%, O 26.40% .科学研究应用
Summary of the Application
Syrosingopine, an inhibitor of MCT1 and MCT4, has been evaluated as a modulator of tumor metabolism and extracellular acidification in human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu) cell models .
Methods of Application
In vitro models were exposed to syrosingopine, and various parameters such as the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation were observed . In vivo experiments were also conducted using the MDA-MB-231 model treated with a daily injection of syrosingopine .
2. Inhibition of SARS-CoV-2 Infection
Summary of the Application
Syrosingopine has been found to significantly inhibit SARS-CoV-2 infection of megakaryocytes .
Methods of Application
The study investigated the susceptibility of megakaryocytes to SARS-CoV-2 infection via CD147 and MCT4. Infection of Dami cells and human CD34+ hematopoietic progenitor cells induced to megakaryocytic differentiation with SARS-CoV-2 pseudovirus was performed in the presence of syrosingopine .
Results or Outcomes
The study found that syrosingopine significantly inhibits SARS-CoV-2 infection of megakaryocytes, which are precursors of platelets involved in COVID-19-associated coagulopathy .
3. Combination with Metformin for Leukemia Treatment
Summary of the Application
A combination of the diabetes drug metformin and syrosingopine has been found to kill tumor cells in blood samples from leukemia patients .
Methods of Application
The study involved treating blood samples from leukemia patients with a combination of metformin and syrosingopine .
Results or Outcomes
The combination of metformin and syrosingopine killed tumor cells in blood samples from leukemia patients, while it did not damage blood cells in samples from healthy patients . The combination also reduced or eliminated tumors in mice with malignant liver cancer .
4. Inhibition of Sugar Degradation within Cells
Summary of the Application
Syrosingopine has been found to inhibit the degradation of sugars within cells .
Methods of Application
The study involved treating cells with syrosingopine and observing the effects on sugar degradation .
Results or Outcomes
The study found that syrosingopine inhibits the degradation of sugars within cells . This is significant because cancer cells have much higher energy requirements than normal cells, making them vulnerable when there is a reduction in the available energy supply .
5. Inhibition of MCT1 and MCT4
Summary of the Application
Syrosingopine is known to inhibit both MCT1 and MCT4, but it is around 60-fold more potent against MCT4 than MCT1 . This inhibition could have potential implications in various fields, including cancer research and treatment .
Methods of Application
The study involved treating cells with syrosingopine and observing the effects on MCT1 and MCT4 .
Results or Outcomes
The study found that syrosingopine inhibits both MCT1 and MCT4, but it is around 60-fold more potent against MCT4 than MCT1 . Further studies are needed to evaluate the effect of MCT inhibition in vivo, with more potent inhibitors and with Ki reported in the nM range in order to avoid off-target effects .
6. Treatment of Hypertension
Summary of the Application
Syrosingopine has been used since about 1960 to treat hypertension .
Methods of Application
The drug is administered to patients suffering from hypertension .
Results or Outcomes
Syrosingopine has been found to be effective in treating hypertension .
安全和危害
未来方向
Syrosingopine has been found to have potential in cancer treatment. A study found that a hollow Fe3O4 catalytic nanozyme carrier co-loading lactate oxidase (LOD) and syrosingopine developed and delivered for synergetic cancer treatment by augmented self-replenishing nanocatalytic reaction, integrated starvation therapy, and reactivating anti-tumor immune microenvironment . Another study suggests that syrosingopine sensitizes cancer cells to killing by metformin .
属性
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNRPPFBQDQHR-SSYATKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023629 | |
Record name | Syrosingopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Syrosingopine | |
CAS RN |
84-36-6 | |
Record name | Syrosingopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Syrosingopine [INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | syrosingopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Syrosingopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Syrosingopine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SYROSINGOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPG46JF0EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。